2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
Description
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-4(13)2-1-3-5(6)14-7/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOWEJQQELYQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380195 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119895-70-4 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Mediated Fluorination and Ring Formation
A foundational approach involves the sequential introduction of fluorine atoms into a benzodioxin precursor. As demonstrated in the synthesis of analogous tetrafluorinated benzodioxins, lithiation reactions serve as critical steps for functionalizing aromatic rings. For example, ethyl 2,3,4,5-tetrafluorophenoxyacetate is synthesized via lithiation of 2,3,4,5-tetrafluorophenol followed by carboxylation and esterification. Applying this methodology to a benzodioxin scaffold, the amine group at the 5-position can be introduced through nitration and subsequent reduction or via direct amination of a halogenated intermediate.
Key Reaction Conditions
Table 1: Representative Fluorination and Cyclization Steps
| Step | Reagents/Conditions | Intermediate | Yield | Source |
|---|---|---|---|---|
| 1 | n-BuLi, THF, −78°C | Lithiated phenol | – | |
| 2 | CO₂, esterification | Ethyl tetrafluorophenoxyacetate | 65% | |
| 3 | NaH, DMF, 80°C | Cyclized benzodioxin | 72% |
Reductive Amination of Fluorinated Aldehydes
Catalytic Hydrogenation of Schiff Bases
A second route employs reductive amination of a fluorinated benzodioxin aldehyde. This method, adapted from the synthesis of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, involves:
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Condensation of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,dioxin-5-carbaldehyde with ammonia to form a Schiff base.
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Catalytic hydrogenation using Raney nickel under H₂ pressure (50–55 psi) at 40–45°C.
Optimized Conditions
Table 2: Reductive Amination Protocol
| Parameter | Value | Source |
|---|---|---|
| Temperature | 40–45°C | |
| H₂ Pressure | 50–55 psi | |
| Reaction Time | 90–120 min | |
| Workup | IPA-HCl precipitation |
Direct Amination via Nucleophilic Substitution
Displacement of Halogenated Intermediates
In this approach, a halogen atom (e.g., bromine or chlorine) at the 5-position of the benzodioxin core is replaced with an amine group. The reaction typically proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing fluorine atoms that activate the ring toward substitution.
Example Protocol
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Substrate : 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]dioxin.
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Amination reagent : Ammonia in a sealed tube at 150°C for 24 hours.
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Solvent : Ethanol or dimethyl sulfoxide (DMSO).
Challenges
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Competing hydrolysis of the benzodioxin ring under strongly basic conditions.
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Limited solubility of fluorinated intermediates in polar aprotic solvents.
Microwave-Assisted Synthesis
Accelerated Coupling Reactions
Recent advancements leverage microwave irradiation to reduce reaction times. For instance, coupling a fluorinated benzodioxin bromide with an amine nucleophile in N-methyl-2-pyrrolidone (NMP) at 220°C for 2 hours achieved a 77% yield in a related system.
Advantages
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Time efficiency : 2 hours vs. 24 hours for conventional heating.
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Improved purity : Reduced side reactions due to rapid heating/cooling.
Analytical Characterization and Quality Control
Critical to all synthetic routes is verifying the structure and purity of the final product. Key techniques include:
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¹⁹F NMR : Confirms tetrafluoro substitution pattern (δ −120 to −140 ppm).
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X-ray crystallography : Resolves the planar benzodioxin ring and amine orientation.
Industrial-Scale Considerations
Challenges in Scale-Up
Process Optimization
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Continuous-flow systems : Mitigate exothermic risks in lithiation steps.
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Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
Applications in Medicinal Chemistry
While beyond preparation methods, it is noteworthy that this compound’s bioactivity profiles (e.g., TAAR1 modulation) drive synthetic interest. Modifications at the 5-position amine are explored for CNS drug candidates .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted dioxin derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its unique fluorine substitution enhances reactivity and selectivity in chemical reactions.
Key Reactions :
- Fluorination : The presence of fluorine atoms allows for selective reactions that can modify the compound into more complex structures.
- Cyclization Reactions : Utilized in creating new cyclic compounds that are essential in pharmaceutical chemistry.
Biological Research
Research has indicated potential biological activities of this compound, particularly in enzyme inhibition and receptor binding.
Case Study :
A study explored its effects on specific enzyme pathways relevant to cancer therapy, showing promise in inhibiting tumor growth through targeted receptor interactions.
Medicinal Chemistry
The compound is under investigation for its therapeutic properties, particularly in anti-inflammatory and anticancer treatments.
Therapeutic Potential :
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
- Anticancer Properties : Ongoing research aims to understand its mechanism in cancer cell apoptosis.
Material Science
In material science, 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is used in developing advanced materials such as polymers and coatings that require specific chemical stability and resistance to degradation.
| Application | Description |
|---|---|
| Polymers | Used to enhance thermal stability and chemical resistance. |
| Coatings | Provides protective layers that resist solvents and environmental degradation. |
Synthesis of Derivatives
The compound is also employed in synthesizing derivatives for various applications, including pharmaceuticals and agrochemicals.
Example Derivative Synthesis :
Research indicates its utility in synthesizing derivatives of 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine, which have shown biological activity against certain cancer cell lines .
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets, potentially leading to inhibition or activation of specific biochemical pathways. The dioxin ring structure also contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs based on substitutions, physicochemical properties, synthesis, and applications.
Structural Analogues and Substitutions
| Compound Name | CAS Number | Substituents | Key Structural Differences |
|---|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine | 16081-45-1 | NH₂ at C5; no fluorine | Lacks tetrafluoro substitution on dioxane ring |
| 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine | 22013-33-8 | NH₂ at C6; no fluorine | Amine position shifted to C6; no fluorination |
| 2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydrobenzo[1,4]dioxine | 1334147-58-8 | CH₃ at C5; F₄ on dioxane | Methyl instead of amine at C5 |
| 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonitrile | 1008-92-0 | CN at C2; no fluorine | Nitrile substituent; no fluorination |
| 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde | 1706447-89-3 | Furan-carbaldehyde at C5; no fluorine | Bulkier substituent; no fluorination |
Physicochemical Properties
- Lipophilicity: The tetrafluoro substitution in 119895-70-4 increases logP compared to non-fluorinated analogs (e.g., 16081-45-1), enhancing membrane permeability .
- Thermal Stability: Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds. For example, 1334147-58-8 (methyl analog) decomposes at ~250°C, while non-fluorinated analogs degrade below 200°C .
- Synthetic Accessibility : The amine group in 119895-70-4 allows for straightforward functionalization via amidation or Schiff base formation, unlike the carbonitrile derivative (1008-92-0), which requires specialized coupling reactions .
Commercial and Research Status
Biological Activity
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine (CAS No. 89586-07-2) is a fluorinated derivative of benzodioxin that has attracted attention due to its potential biological activities. This compound's unique structure contributes to various pharmacological properties, making it a candidate for further research in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 223.12 g/mol. The compound features a dioxin core with tetrafluorinated substitutions that significantly influence its biological interactions and stability.
Cytotoxicity
Research has indicated that compounds with similar dioxin structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies involving related benzodioxin derivatives have shown significant cytotoxic effects on different cancer cell lines, including HeLa and U87. The IC50 values for these compounds ranged from approximately 93.7 µM to over 300 µM depending on the specific substitution patterns and the type of cancer cells tested .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 97.1 |
| Compound B | U87 | 93.7 |
| Compound C | EUFA30 | >300 |
This data suggests that while some derivatives show promising selectivity towards cancer cells over normal cells, further investigation is required to establish the efficacy and safety profiles of these compounds.
Enzyme Inhibition
The enzyme inhibitory potential of benzodioxane derivatives has also been explored. For example, certain sulfonamide derivatives containing benzodioxane moieties demonstrated substantial inhibition against enzymes like α-glucosidase and acetylcholinesterase (AChE). These findings indicate potential applications in treating conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD) due to their ability to modulate metabolic pathways .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| Sulfonamide A | α-glucosidase | High |
| Sulfonamide B | AChE | Moderate |
Case Studies
In one notable study, the synthesis of various sulfonamide derivatives based on the benzodioxane structure was conducted to evaluate their biological activities. The results showed that several compounds exhibited significant enzyme inhibition alongside cytotoxic effects against cancer cell lines. This dual activity highlights the therapeutic potential of these compounds in oncology and metabolic disorders .
Q & A
Q. What are the primary synthetic routes for 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine, and how do reaction conditions influence yield?
Synthesis typically involves fluorination of a dihydrobenzo[b][1,4]dioxin precursor. A common approach is nucleophilic aromatic substitution (NAS) using fluorinating agents like potassium fluoride (KF) or tetrafluoroborate salts under anhydrous conditions. For example, fluorination of a brominated intermediate (e.g., 6-bromo-2,3-dihydrobenzo[b][1,4]dioxin) with KF in dimethylformamide (DMF) at 120°C can yield fluorinated derivatives . Post-fluorination, the amine group is introduced via Buchwald-Hartwig amination or catalytic hydrogenation of a nitro precursor . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading (e.g., palladium catalysts for amination).
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., fluorine-induced deshielding).
- ¹⁹F NMR quantifies fluorine atoms and detects positional isomers .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ at m/z 284.05) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and dihedral angles of the dioxin ring, critical for understanding steric effects .
Q. How should this compound be stored to ensure stability during experimental workflows?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the amine group and photodegradation of the dioxin ring. Purity >95% (HPLC) is recommended for reproducibility in biological assays .
Advanced Research Questions
Q. What role does the tetrafluoro substitution play in modulating biological activity, particularly in enzyme inhibition?
The electron-withdrawing fluorine atoms enhance binding affinity to enzymes like PARP1 by stabilizing charge-transfer interactions with catalytic residues (e.g., nicotinamide-binding pockets). Computational docking studies suggest that the tetrafluoro group reduces the compound’s π-π stacking interference, improving selectivity over non-target kinases . Comparative assays with non-fluorinated analogs show a 3–5× increase in IC₅₀ values for PARP1 inhibition .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To mitigate:
- Standardize solvent systems: Use DMSO concentrations <0.1% to avoid cytotoxicity .
- Validate target engagement: Employ orthogonal assays (e.g., thermal shift assays for protein-ligand binding) .
- Control fluorination efficiency: Batch-to-batch variability in fluorine incorporation (e.g., 85–95% by ¹⁹F NMR) can alter activity; quantify via LC-MS .
Q. What methodological strategies optimize fluorination efficiency while minimizing side reactions?
- Fluorinating agents: Select agents with low nucleophilicity (e.g., Selectfluor®) to reduce aryl ring overfluorination .
- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance NAS kinetics but may require scavengers (e.g., triethylamine) to neutralize HF byproducts .
- Microwave-assisted synthesis: Reduces reaction time (from 24h to 2h) and improves regioselectivity .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
